1-(9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide
Description
This compound is a structurally complex molecule featuring a tetracyclic core (8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaene) fused with a piperidine-4-carboxamide moiety. Key substituents include a sulfanyl group linked to a 4-chlorophenyl-2-oxoethyl chain, which likely enhances its lipophilicity and target-binding affinity .
Properties
IUPAC Name |
1-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN5O3S/c30-20-8-5-17(6-9-20)25(36)16-39-29-33-23-15-19(28(38)34-13-11-18(12-14-34)26(31)37)7-10-21(23)27-32-22-3-1-2-4-24(22)35(27)29/h1-10,15,18H,11-14,16H2,(H2,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLQWZAKQHFZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC(=O)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-(9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-(9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Compounds sharing the tetracyclic or spirocyclic core with appended carboxamide/phenyl groups are highlighted below. Key differences lie in substituents and bioactivity profiles:
Functional Analogs
- Ferroptosis Inducers (FINs): The target compound’s 4-chlorophenyl and sulfanyl groups resemble electrophilic motifs in FINs, which trigger oxidative cell death in oral squamous cell carcinoma (OSCC) with therapeutic selectivity .
- Marine-Derived Cytotoxic Agents : Alkaloids and macrolides from Dictyoceratida sponges (e.g., halichondrins) share the tetracyclic complexity and exhibit cytotoxic activity (68% of reported compounds), though their mechanisms differ .
- Plant-Derived Bioactives: Piperidine-carboxamide derivatives from C.
Hypothetical Bioactivity and Mechanism
Based on structural parallels:
- The 4-chlorophenyl group may enhance membrane permeability and target binding (e.g., kinase ATP pockets).
- The sulfanyl-oxoethyl chain could act as a Michael acceptor, inducing oxidative stress or covalent enzyme inhibition, similar to FINs .
Biological Activity
The compound 1-(9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide is a complex organic molecule with potential biological activity due to its unique structural features. This article reviews the biological activities associated with this compound based on available literature and research findings.
Structure and Properties
The compound features a tricyclic core structure with a piperidine ring and various functional groups including a chlorophenyl moiety and a sulfanyl group. The unique arrangement of these components contributes to its potential interactions with biological targets.
Antibacterial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing the 4-chlorophenyl group have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's . In vitro studies have demonstrated that related compounds exhibit strong inhibitory activity against urease with IC50 values significantly lower than standard reference compounds . This suggests that the target compound may also possess similar enzyme inhibition capabilities.
Anticancer Potential
The anticancer properties of related compounds have been explored extensively. For example, some derivatives have been shown to inhibit kinase activity in glioma cells, which is critical for cancer progression . The presence of the piperidine moiety is often linked to anticancer activity due to its ability to interact with various cellular targets involved in tumor growth and metastasis.
Case Studies
The biological activity of this compound is hypothesized to result from its ability to bind to specific receptors or enzymes within cells. For instance:
- Enzyme Binding : The sulfanyl and carbonyl groups may facilitate interactions with enzyme active sites, leading to inhibition.
- Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors or other signaling molecules, affecting cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
